molecular formula C6H3ClN4O2 B7456346 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine

Cat. No.: B7456346
M. Wt: 198.57 g/mol
InChI Key: DYPUAHYRLXTQHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrazole ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-nitropyrazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethyl sulfoxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 4-Amino-2-nitropyrazolo[1,5-A]pyrazine.

    Substitution: Various substituted pyrazolo[1,5-A]pyrazine derivatives.

    Oxidation: Oxidized pyrazolo[1,5-A]pyrazine derivatives.

Scientific Research Applications

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of materials with specific photophysical properties for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitropyrazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its structural features allow it to interact with nucleic acids, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitropyrazolo[1,5-A]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    4-Chloro-2-nitropyrazolo[1,5-A]triazine: Contains a triazine ring, offering different chemical properties and reactivity.

    4-Chloro-2-nitropyrazolo[1,5-A]quinoxaline: Features a quinoxaline ring, which may confer unique biological activities.

Uniqueness

4-Chloro-2-nitropyrazolo[1,5-A]pyrazine is unique due to its specific combination of a pyrazole and pyrazine ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-chloro-2-nitropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-4-3-5(11(12)13)9-10(4)2-1-8-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPUAHYRLXTQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)[N+](=O)[O-])C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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